

An In-depth Technical Guide to the IUPAC Nomenclature and Structure of Divinylacetylene

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Compound of Interest

Compound Name: *Divinylacetylene*

Cat. No.: *B1617328*

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Abstract

Divinylacetylene, known by its IUPAC name hexa-1,5-dien-3-yne, is a highly reactive organic compound with the chemical formula C₆H₆. Its unique structure, featuring two vinyl groups flanking a central acetylene core, makes it a valuable but challenging intermediate in organic synthesis. This guide provides a comprehensive overview of the nomenclature, structure, and key chemical properties of **divinylacetylene**, including detailed experimental protocols for its synthesis and characteristic reactions. Due to the compound's inherent instability, this guide supplements experimental data with computational predictions for a more complete understanding of its molecular geometry and spectroscopic behavior.

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for **divinylacetylene** is hexa-1,5-dien-3-yne.^{[1][2]} The name is derived by identifying the longest carbon chain containing the maximum number of multiple bonds, which is a six-carbon chain. The chain is numbered to give the triple bond the lowest possible locant, resulting in the "-3-yne" suffix. The two double bonds are located at positions 1 and 5, leading to the "1,5-dien-" prefix.

The structure consists of a linear six-carbon backbone with a triple bond between C3 and C4, and double bonds between C1-C2 and C5-C6.^{[2][3]} This arrangement of alternating double and triple bonds makes **divinylacetylene** a conjugated enyne system.

Synonyms: 1,5-Hexadien-3-yne, Divinyl acetylene[1]

Molecular Geometry

Experimentally determined bond lengths and angles for **divinylacetylene** are not readily available in the literature, likely due to its high reactivity and explosive nature.[3] However, computational chemistry provides valuable insights into its molecular geometry. The following table summarizes predicted bond lengths and angles obtained from density functional theory (DFT) calculations.

Parameter	Value
Bond Lengths (Å)	
C1=C2	1.34
C2-C3	1.43
C3≡C4	1.21
C4-C5	1.43
C5=C6	1.34
C-H (vinyl)	1.08 - 1.09
**Bond Angles (°) **	
H-C1-H	117.0
H-C1=C2	121.5
C1=C2-C3	123.0
C2-C3≡C4	178.0
C3≡C4-C5	178.0
C4-C5=C6	123.0
H-C6=C5	121.5
H-C6-H	117.0

Note: These values are representative and may vary slightly depending on the computational method and basis set used.

Physical and Chemical Properties

Divinylacetylene is a yellowish oil that is highly reactive and prone to explosive decomposition when subjected to shock, heat, or friction.^[3] It can polymerize spontaneously, especially in the presence of air, to form a thick jelly and eventually a hard, explosive resin.^[3] It is also known to form explosive peroxides upon exposure to air.^[1]

Property	Value	Reference
Molecular Formula	C ₆ H ₆	[3]
Molecular Weight	78.11 g/mol	[2]
Melting Point	-88.0 °C	
Boiling Point	85.0 °C	
Appearance	Yellowish oil	[3]

Spectroscopic Data

Due to its instability, obtaining and handling pure samples of **divinylacetylene** for spectroscopic analysis is challenging. Therefore, predicted spectroscopic data from computational models are presented here as a reference for researchers.

Infrared (IR) Spectroscopy

The calculated IR spectrum of **divinylacetylene** is expected to show characteristic absorption bands for its functional groups.

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)
=C-H stretch (vinyl)	3080 - 3100
C≡C stretch (alkyne)	~2150 (weak or inactive)
C=C stretch (vinyl)	1620 - 1640
=C-H bend (vinyl)	910 - 990

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts for **divinylacetylene** in a non-polar solvent are provided below.

¹H NMR:

Proton	Predicted Chemical Shift (ppm)	Multiplicity
H1, H6 (CH ₂ =)	5.3 - 5.5	dd
H2, H5 (=CH-)	5.8 - 6.0	ddt

¹³C NMR:

Carbon	Predicted Chemical Shift (ppm)
C1, C6	~123
C2, C5	~128
C3, C4	~85

Experimental Protocols

Caution: **Divinylacetylene** is a highly hazardous and explosive material. All handling and reactions should be conducted by trained professionals in a controlled environment with appropriate safety precautions, including the use of blast shields.

Synthesis of Divinylacetylene

Divinylacetylene is typically synthesized via the dimerization of vinylacetylene, which is itself formed from the dimerization of acetylene. The reaction is catalyzed by a solution of cuprous chloride and a solubilizing agent such as ammonium chloride, a system known as the Nieuwland catalyst. The following is a representative laboratory-scale protocol.

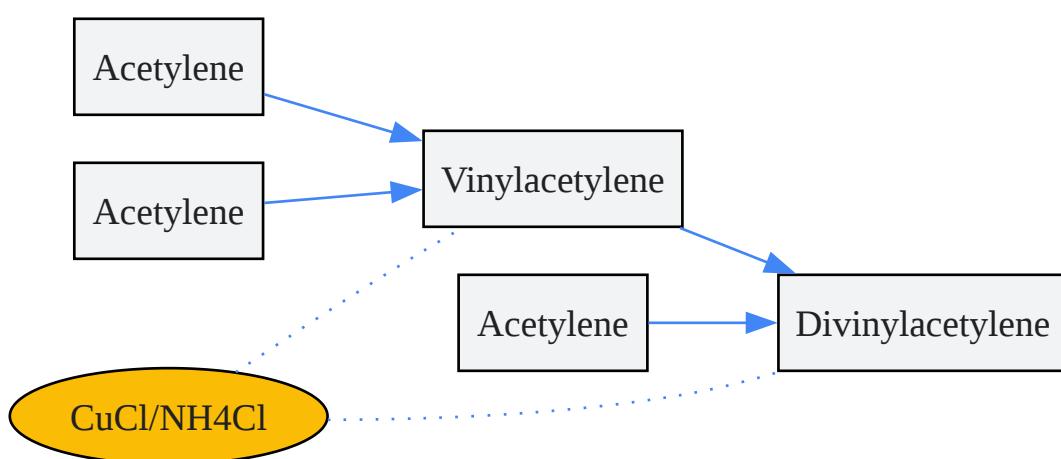
Materials:

- Acetylene gas (purified)
- Copper(I) chloride (CuCl)
- Ammonium chloride (NH₄Cl)
- Hydrochloric acid (HCl, concentrated)
- Deionized water
- Inert gas (e.g., nitrogen or argon)

Procedure:

- In a three-necked flask equipped with a gas inlet tube, a gas outlet connected to a cold trap, and a mechanical stirrer, prepare the catalyst solution under an inert atmosphere.
- To 100 mL of deionized water, add 25 g of ammonium chloride and 15 g of copper(I) chloride.
- Slowly add concentrated hydrochloric acid dropwise while stirring until the salts dissolve to form a clear, brown solution.
- Gently heat the solution to 60-70 °C.
- Purified acetylene gas is then bubbled through the stirred catalyst solution at a controlled rate.

- The effluent gas, containing unreacted acetylene, vinylacetylene, and **divinylacetylene**, is passed through a cold trap (e.g., cooled with dry ice/acetone) to condense the less volatile products.
- The reaction is monitored by gas chromatography to optimize for the formation of **divinylacetylene**. The ratio of vinylacetylene to **divinylacetylene** can be influenced by reaction time, temperature, and acetylene flow rate.
- The condensed products are carefully collected and can be purified by fractional distillation under reduced pressure and at low temperatures. Extreme caution is advised during this step due to the explosive nature of **divinylacetylene**.



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Caption: Synthesis of **Divinylacetylene** from Acetylene.

Hydrogenation of Divinylacetylene

Divinylacetylene can be selectively hydrogenated to various products depending on the catalyst and reaction conditions. The following protocol describes the hydrogenation to primarily yield n-hexene.

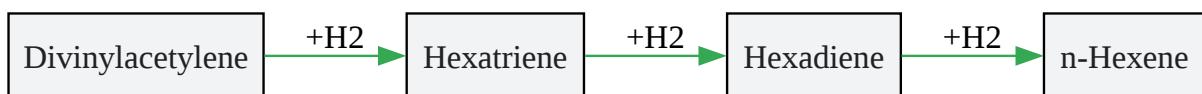
Materials:

- **Divinylacetylene**
- Raney Nickel catalyst

- Ethanol (solvent)
- Hydrogen gas

Procedure:

- In a high-pressure autoclave, a slurry of Raney Nickel catalyst in ethanol is prepared under an inert atmosphere.
- A solution of **divinylacetylene** in ethanol is added to the autoclave.
- The autoclave is sealed, purged with hydrogen gas, and then pressurized with hydrogen to the desired pressure.
- The mixture is stirred and heated to the reaction temperature.
- Hydrogen uptake is monitored to follow the progress of the reaction.
- After the theoretical amount of hydrogen has been consumed, the reaction is stopped, and the autoclave is cooled and depressurized.
- The catalyst is removed by filtration, and the product is isolated from the solvent by distillation.



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Caption: Hydrogenation pathway of **Divinylacetylene**.

Thiol-yne Addition to Divinylacetylene

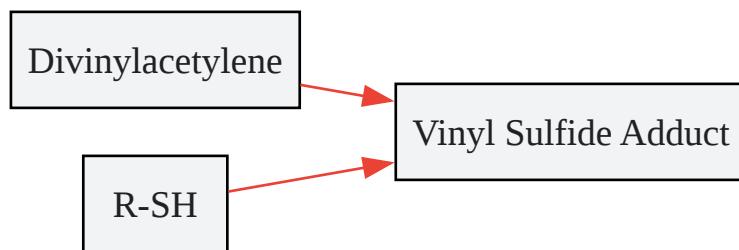
The triple bond of **divinylacetylene** can undergo addition reactions with thiols. The following is a general protocol for a radical-mediated thiol-yne addition.

Materials:

- **Divinylacetylene**
- Thiol (e.g., thiophenol)
- Radical initiator (e.g., AIBN)
- Anhydrous solvent (e.g., THF)

Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve **divinylacetylene** in the anhydrous solvent.
- Add the thiol to the solution.
- Add a catalytic amount of the radical initiator.
- Heat the reaction mixture to the decomposition temperature of the initiator (for AIBN, typically 60-80 °C).
- Monitor the reaction by TLC or GC-MS.
- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
- The product can be purified by column chromatography.



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Caption: Thiol-yne addition to **Divinylacetylene**.

Applications in Research and Development

The high reactivity of **divinylacetylene** makes it a useful, albeit challenging, building block in organic synthesis. Its primary applications are in polymer chemistry, where it can be used as a monomer or cross-linking agent to produce materials with unique electronic and physical properties. It also serves as an intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[\[2\]](#)

Safety and Handling

Divinylacetylene is a highly dangerous substance that should only be handled by experienced professionals in a well-equipped laboratory. It is sensitive to shock, heat, and friction, and can decompose explosively.[\[3\]](#) It is also a peroxide-former.[\[1\]](#) Store in a cool, dark, and well-ventilated area, away from heat sources and oxidizing agents. Always use appropriate personal protective equipment, including safety glasses, face shields, and protective clothing. Work should be conducted behind a blast shield.

Conclusion

Divinylacetylene is a molecule of significant interest due to its unique conjugated structure and high reactivity. While its instability presents considerable challenges in its handling and characterization, it remains a valuable synthon for the preparation of a variety of organic materials and complex molecules. This guide has provided a comprehensive overview of its nomenclature, structure, and chemical properties, supplemented with detailed experimental protocols and computational data to aid researchers in their work with this fascinating compound. Continued research into safer handling methods and more controlled reaction pathways will undoubtedly expand the utility of **divinylacetylene** in the future.

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